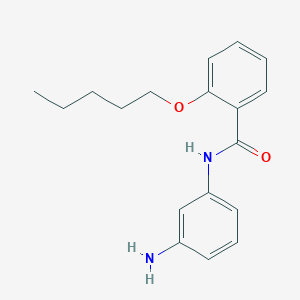

N-(3-Aminophenyl)-3-propoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

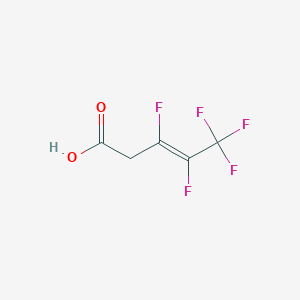

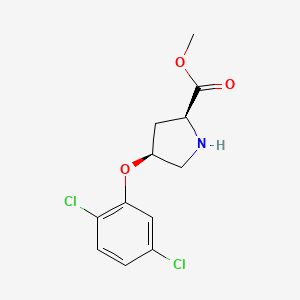

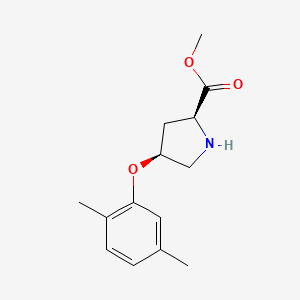

N-(3-Aminophenyl)-3-propoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of compounds similar to N-(3-Aminophenyl)-3-propoxybenzamide have been a subject of study. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, and its molecular structure was analyzed using single crystal X-ray diffraction and DFT calculations. The influence of intermolecular interactions such as dimerization and crystal packing on molecular geometry was evaluated, highlighting the importance of these interactions for the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant Activity

Amino-substituted benzamide derivatives, closely related to this compound, have been recognized for their capacity to act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these compounds was studied, providing insights into their free radical scavenging activity, which is crucial for understanding their antioxidant properties (Jovanović et al., 2020).

Memory Enhancement and Acetylcholinesterase Inhibition

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. These compounds showed promising results in in vivo and in vitro studies, indicating their potential in enhancing memory and cognitive functions (Piplani et al., 2018).

Biosensing Applications

Compounds similar to this compound have been utilized in the development of biosensors. For instance, a high-sensitive biosensor based on a modified carbon paste electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide was developed for the simultaneous determination of glutathione and piroxicam. This study showcases the potential of benzamide derivatives in biosensing and analytical applications (Karimi-Maleh et al., 2014).

Drug Development and Cancer Treatment

This compound and its derivatives have been explored for their potential in drug development, particularly in cancer treatment. For example, a compound from a series of kinesin spindle protein (KSP) inhibitors, structurally related to this compound, was identified for its potential in treating cancer, demonstrating excellent biochemical potency and favorable pharmaceutical properties (Theoclitou et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazopyridines, have been found to target a variety of anti-tubercular, anti-malarial, and anti-trypanosomal targets .

Mode of Action

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibition .

Biochemical Pathways

Result of Action

Related compounds have been found to have significant biological potential against a variety of pathogens .

Biochemical Analysis

Biochemical Properties

N-(3-Aminophenyl)-3-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lysine-specific demethylase 1, an enzyme that regulates histone methylation . This interaction is crucial as it influences gene expression and cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by inhibiting or activating specific enzymes. For instance, its interaction with lysine-specific demethylase 1 results in the inhibition of the enzyme’s activity, leading to changes in histone methylation and gene expression . This compound may also interact with other proteins and enzymes, further influencing cellular processes.

Properties

IUPAC Name |

N-(3-aminophenyl)-3-propoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLJIHZERKTWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)